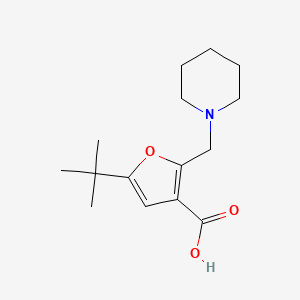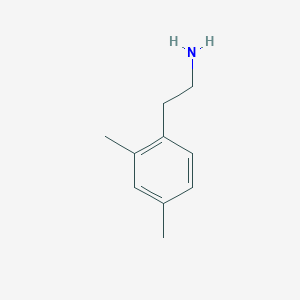
2,4-Dimethylphenethylamine
Overview
Description
2,4-Dimethylphenethylamine is a chemical compound with the molecular formula C10H15N . It is a specialty product used for proteomics research . The term “Dimethylphenethylamine” may refer to several compounds, including α,α-Dimethylphenethylamine (phentermine), N,α-Dimethylphenethylamine (methamphetamine), and others .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylphenethylamine consists of a phenethylamine backbone with two methyl groups attached to the phenyl ring at the 2nd and 4th positions . The empirical formula is C10H15N, and the molecular weight is 149.23 .Physical And Chemical Properties Analysis
2,4-Dimethylphenethylamine is a liquid at room temperature with a boiling point of 95° C at 10 mmHg. It has a density of 0.95 g/mL and a refractive index of n 20D 1.53 (Predicted) .Scientific Research Applications
Proteomics Research
2,4-Dimethylphenethylamine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can serve as a specialty reagent in various proteomic analyses to understand protein interactions, post-translational modifications, and protein expression levels in different biological states .
Designer Drug Synthesis
This compound falls under the category of phenethylamines, a class of synthetic compounds structurally similar to amphetamines. It can be used to create designer drugs with stimulant effects on the central nervous system. These substances are often synthesized to explore the pharmacological effects and to potentially develop new therapeutic agents .
Analytical Chemistry
In analytical chemistry, 2,4-Dimethylphenethylamine can be used as a reference standard for chromatographic analysis. It helps in the identification and quantification of substances within a sample, particularly in the context of forensic toxicology to detect the presence of related compounds in biological matrices .
Pharmacological Research
The compound’s structural similarity to monoamines makes it a candidate for pharmacological research. Scientists can study its effects on monoaminergic transmission in the brain, which could lead to insights into the treatment of various neurological disorders .
Mechanism of Action
Target of Action
2,4-Dimethylphenethylamine, also known as 2-(2,4-dimethylphenyl)ethanamine, is chemically related to amphetamine and is commonly referred to as an atypical amphetamine . The primary targets of this compound are the presynaptic vesicles in the lateral hypothalamus . These vesicles play a crucial role in the release of noradrenaline, a neurotransmitter involved in various functions such as attention and responding actions in the brain .
Mode of Action
The compound acts as an indirect-acting sympathomimetic agent . It interacts with its targets by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus . This interaction results in changes in the cognitive process, particularly in the perception of hunger .
Biochemical Pathways
Therefore, it is plausible that 2,4-Dimethylphenethylamine may affect similar pathways, leading to downstream effects such as appetite suppression .
Pharmacokinetics
It is known that phenethylamines, a class of compounds to which 2,4-dimethylphenethylamine belongs, are primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . This metabolism impacts the compound’s bioavailability, as a significant amount of orally ingested phenethylamine is metabolized in the small intestine .
Result of Action
The primary result of the action of 2,4-Dimethylphenethylamine is the reduction of hunger perception . This effect is achieved through the release of noradrenaline, which leads to changes in the cognitive process . It is also suggested that the weight loss effect of similar compounds is mainly due to the increase in resting energy expenditure .
properties
IUPAC Name |
2-(2,4-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGZTRKXOUWMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328836 | |
| Record name | 2,4-Dimethylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenethylamine | |
CAS RN |
76935-60-9 | |
| Record name | 2,4-Dimethylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
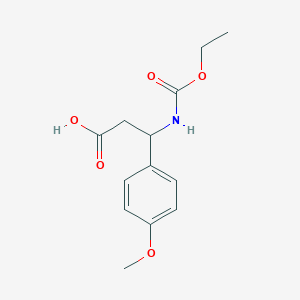
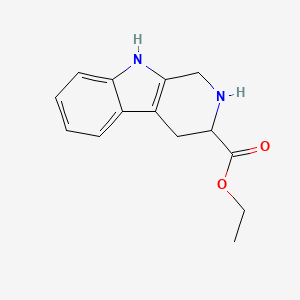
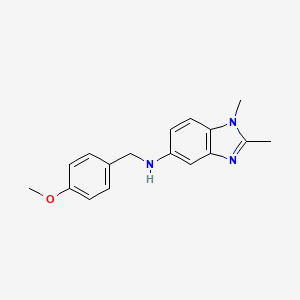

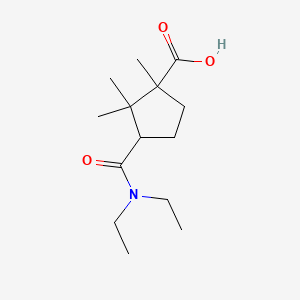

![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)
![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)
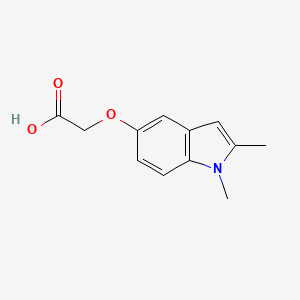

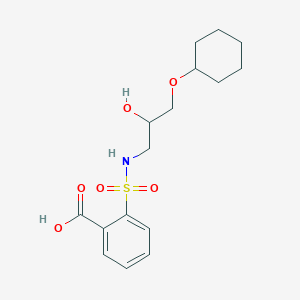
![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)
